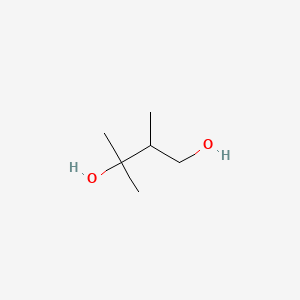
2,3-Dimethyl-1,3-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1,3-butanediol, also known as pinacol, is an organic compound with the molecular formula C6H14O2. It is a vicinal diol, meaning it has two hydroxyl groups attached to adjacent carbon atoms. This compound is notable for its use in organic synthesis and its role in various chemical reactions, particularly the pinacol rearrangement .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-1,3-butanediol can be synthesized through the pinacol coupling reaction, where acetone is reduced in the presence of a metal such as magnesium to form the diol . Another method involves the hydroxylation of 2,3-dimethylbutene using hydrogen peroxide and formic acid at temperatures between 50°C to 70°C .
Industrial Production Methods: Industrial production typically follows the hydroxylation route due to its efficiency and scalability. The process involves the simultaneous but separate introduction of 2,3-dimethylbutene and hydrogen peroxide into formic acid, followed by hydrolysis of the resulting pinacol monoformate .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1,3-butanediol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Pinacol Rearrangement: Under acidic conditions, this compound rearranges to form pinacolone, a ketone.
Dehydration: It can be dehydrated to form butenes or butadienes.
Scientific Research Applications
2,3-Dimethyl-1,3-butanediol has a wide range of applications in scientific research:
Biology: The compound is used in the study of metabolic pathways and enzyme functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of synthetic rubber, resins, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2,3-dimethyl-1,3-butanediol primarily involves its role as a diol in chemical reactions. In the pinacol rearrangement, the compound undergoes a 1,2-rearrangement where one of the hydroxyl groups migrates to an adjacent carbon, resulting in the formation of a ketone . This reaction is typically catalyzed by acids and involves the formation of a carbocation intermediate.
Comparison with Similar Compounds
2,3-Butanediol: Another vicinal diol with similar properties but different molecular structure.
1,2-Butanediol: A diol with hydroxyl groups on the first and second carbon atoms.
Pinacolone: The ketone formed from the pinacol rearrangement of 2,3-dimethyl-1,3-butanediol.
Uniqueness: this compound is unique due to its ability to undergo the pinacol rearrangement, a reaction that is not commonly observed in other diols. This property makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
24893-35-4 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
2,3-dimethylbutane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3 |
InChI Key |
ITZWYSUTSDPWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


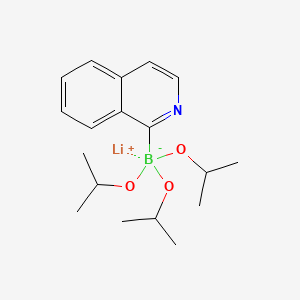
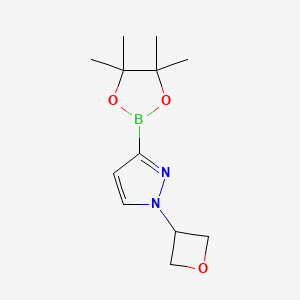
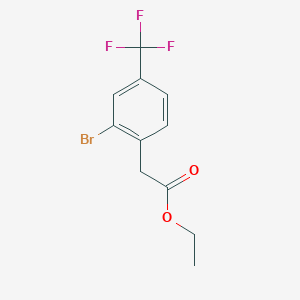
![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
![2-[[[2-[[2-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12505151.png)
![1-(2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505162.png)
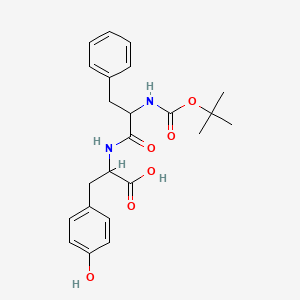
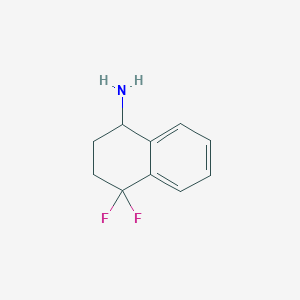

![5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12505194.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505201.png)
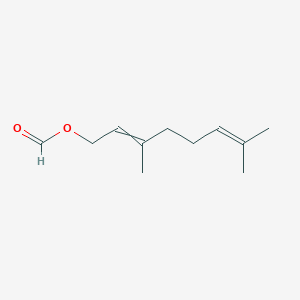
![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)
![2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside](/img/structure/B12505228.png)
